2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole
Overview
Description
2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. This compound is notable for its unique structure, which includes a boron-containing dioxaborolane group. Oxadiazoles are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Boron Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the coupling with the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale Cyclization: Using automated reactors to ensure consistent and efficient formation of the oxadiazole ring.
Catalytic Borylation: Employing continuous flow reactors to optimize the borylation step, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazides.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Hydrazides and other reduced forms of the oxadiazole ring.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Scientific Research Applications
2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the oxadiazole ring’s ability to emit light under certain conditions.
Medicine: Explored for its potential as an antimicrobial and anticancer agent, leveraging the unique properties of the oxadiazole ring.
Industry: Utilized in the development of advanced materials, such as polymers and electronic devices, due to its stability and electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its application:
Fluorescent Probes: The oxadiazole ring can absorb light and re-emit it at a different wavelength, making it useful in imaging and diagnostic applications.
Antimicrobial and Anticancer Agents: The compound can interact with biological targets, such as enzymes or DNA, disrupting their function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenyl-1,3,4-oxadiazole: Lacks the boron-containing dioxaborolane group, making it less versatile in certain applications.
5-(4-Bromophenyl)-2-methyl-1,3,4-oxadiazole: Contains a bromine atom instead of the dioxaborolane group, which affects its reactivity and applications.
2-Methyl-5-(4-nitrophenyl)-1,3,4-oxadiazole: The nitro group introduces different electronic properties and reactivity compared to the dioxaborolane group.
Uniqueness
The presence of the dioxaborolane group in 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole imparts unique properties, such as enhanced stability and the ability to participate in boron-specific reactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-10-17-18-13(19-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBFKYRSDONPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NN=C(O3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694122 | |
Record name | 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119090-20-8 | |
Record name | 2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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